2-Éthoxy-5-(tributylstannyl)thiazole

Vue d'ensemble

Description

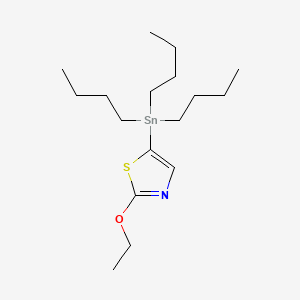

2-Ethoxy-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 . It is a thiazole derivative that contains an ethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Applications De Recherche Scientifique

2-Ethoxy-5-(tributylstannyl)thiazole has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mécanisme D'action

Target of Action

It is known to be used as a reagent for the arylation of thiazole by stille cross-coupling . This suggests that its target could be thiazole-containing compounds or proteins.

Mode of Action

The mode of action of 2-Ethoxy-5-(tributylstannyl)thiazole involves its use as a reagent in the Stille cross-coupling reaction . In this reaction, it likely acts as a source of the tributylstannyl group, which can be transferred to thiazole under appropriate conditions.

Analyse Biochimique

Biochemical Properties

2-Ethoxy-5-(tributylstannyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s tributylstannyl group is known to participate in Stille cross-coupling reactions, which are used to form carbon-carbon bonds . This interaction is crucial for the synthesis of complex organic molecules. Additionally, the thiazole ring in 2-Ethoxy-5-(tributylstannyl)thiazole can interact with various proteins and enzymes, potentially affecting their activity and function.

Cellular Effects

2-Ethoxy-5-(tributylstannyl)thiazole has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and enzymes can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects can vary depending on the type of cell and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of 2-Ethoxy-5-(tributylstannyl)thiazole involves its binding interactions with biomolecules. The compound’s tributylstannyl group can form covalent bonds with carbon atoms in organic molecules, facilitating the formation of complex structures . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can interact with nucleic acids, potentially affecting gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethoxy-5-(tributylstannyl)thiazole can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature but should be kept in a refrigerator to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cells, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Ethoxy-5-(tributylstannyl)thiazole can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs.

Metabolic Pathways

2-Ethoxy-5-(tributylstannyl)thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound’s tributylstannyl group can participate in Stille cross-coupling reactions, which are important for the synthesis of complex organic molecules . Additionally, the thiazole ring can interact with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2-Ethoxy-5-(tributylstannyl)thiazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 2-Ethoxy-5-(tributylstannyl)thiazole is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization within the cell, potentially leading to changes in cellular processes and biochemical reactions.

Méthodes De Préparation

The synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole typically involves the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Analyse Des Réactions Chimiques

2-Ethoxy-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

2-Ethoxy-5-(tributylstannyl)thiazole can be compared with other thiazole derivatives and organotin compounds. Similar compounds include:

2-Ethoxythiazole: Lacks the tributylstannyl group and has different reactivity.

5-(Tributylstannyl)thiazole: Lacks the ethoxy group and has different solubility and reactivity properties.

2-Methoxy-5-(tributylstannyl)thiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical behavior.

The uniqueness of 2-Ethoxy-5-(tributylstannyl)thiazole lies in its combination of the ethoxy group and the tributylstannyl group, which imparts specific reactivity and solubility properties that are valuable in organic synthesis and material science.

Activité Biologique

2-Ethoxy-5-(tributylstannyl)thiazole is a compound that incorporates a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been recognized for their roles in medicinal chemistry, particularly due to their antibacterial, antifungal, and anticancer properties. This article explores the biological activity of 2-Ethoxy-5-(tributylstannyl)thiazole, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Ethoxy-5-(tributylstannyl)thiazole is C₁₇H₃₃NOSSn. The presence of the thiazole ring is crucial as it contributes to the biological activity observed in various thiazole derivatives. The compound features an ethoxy group and a tributylstannyl moiety, which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Thiazole compounds are known for a variety of biological activities, including:

- Antimicrobial : Effective against bacteria, fungi, and viruses.

- Anticancer : Potential in inhibiting tumor growth.

- Anti-inflammatory : Modulating inflammatory responses.

Table 1: Biological Activities of Thiazole Derivatives

The mechanism by which 2-Ethoxy-5-(tributylstannyl)thiazole exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : Similar to other thiazoles, it may inhibit specific enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature due to the tributylstannyl group may allow it to integrate into cell membranes, leading to disruption and cell death.

- Receptor Modulation : It could modulate receptor activity affecting various signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives indicate that modifications at specific positions on the thiazole ring can significantly influence biological activity. For example:

- C-2 Position : Substituents at this position can enhance antibacterial activity.

- C-4 Position : The presence of electron-withdrawing or donating groups can affect potency against various pathogens.

Table 2: Summary of SAR Findings

| Position | Modification Type | Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Lipophilic substituents | Increased antibacterial potency | |

| C-4 | Electron-withdrawing groups | Enhanced antifungal activity |

Case Studies

-

Antimicrobial Efficacy :

A study evaluating various thiazole derivatives found that certain modifications led to significant antibacterial activity against Mycobacterium tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) . -

Antifungal Activity :

Research has shown that thiazole derivatives exhibit potent antifungal properties against strains like Candida albicans, with MIC values indicating efficacy comparable to established antifungal agents . -

Anticancer Potential :

Investigations into thiazole-based compounds demonstrated inhibitory effects on cancer cell proliferation in vitro, suggesting potential applications in cancer therapeutics .

Propriétés

IUPAC Name |

tributyl-(2-ethoxy-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTFMFBUSSUPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586030 | |

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-61-6 | |

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.